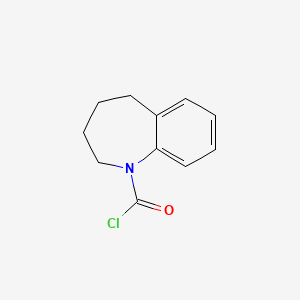![molecular formula C9H12F2 B12577842 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane CAS No. 634191-41-6](/img/structure/B12577842.png)
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 25 bonds, including 13 non-hydrogen bonds, and features multiple ring systems: one four-membered ring, two five-membered rings, one six-membered ring, one seven-membered ring, and one eight-membered ring . The presence of two fluorine atoms at the 3,3-positions adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane involves multiple steps, often starting from simpler bicyclic or tricyclic precursors. One common approach is the fluorination of tricyclo[4.2.1.0~2,5~]nonane derivatives using fluorinating agents under controlled conditions . The reaction conditions typically require anhydrous solvents and low temperatures to ensure selective fluorination without overreaction.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in fluorination techniques and the availability of specialized reagents have made it possible to produce this compound on a larger scale for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols .
Applications De Recherche Scientifique
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity and stability. Additionally, the tricyclic structure can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorobicyclo[4.2.1]nonane: Similar structure but lacks the additional ring systems.
3,3-Difluorotricyclo[3.3.1]nonane: Different ring configuration with fewer rings.
3,3-Difluorotricyclo[4.3.0]nonane: Different ring sizes and configurations.
Uniqueness
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is unique due to its multiple ring systems and the presence of fluorine atoms, which impart distinct chemical and physical properties. Its complex structure makes it a valuable compound for studying the effects of fluorination and ring strain in organic molecules .
Propriétés
Numéro CAS |
634191-41-6 |
|---|---|
Formule moléculaire |
C9H12F2 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
3,3-difluorotricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H12F2/c10-9(11)4-7-5-1-2-6(3-5)8(7)9/h5-8H,1-4H2 |
Clé InChI |
XHBBSEGSXYPYAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(C3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)


![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
